Clopidogrel Metabolite II
CAS No.: 1287430-40-3
Cat. No.: VC0193916
Molecular Formula: C25H26ClNO6S
Molecular Weight: 504.01
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287430-40-3 |
|---|---|
| Molecular Formula | C25H26ClNO6S |
| Molecular Weight | 504.01 |
Introduction
Chemical Structure and Properties
Clopidogrel Metabolite II belongs to a family of eight stereoisomers with a specific chemical structure essential for its pharmacological activity. According to structural analysis, the active metabolite has been identified with the following characteristics:
| Property | Value |
|---|---|
| IUPAC Name | (2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
| Molecular Formula | C25H26ClNO6S |
| Molecular Weight | 503.99 |
| Configuration | S at C7 and Z at C3-C16 double bond |
The active metabolite demonstrates remarkable stereospecificity, with the S-enantiomer exhibiting antagonist activity while the R-enantiomer remains almost inactive . This stereoselectivity is crucial for the compound's therapeutic effect, as only one of the eight possible stereoisomers retains significant biological activity . The molecular structure features a sulfanyl (thiol) group that contributes to its reactivity and pharmacological properties but also creates challenges for isolation and analysis due to its labile nature .
Structural Elucidation Challenges
Metabolic Formation and Pathway
Clopidogrel functions as a prodrug requiring complex hepatic biotransformation to generate its pharmacologically active form. This metabolic process involves multiple enzymatic steps and is subject to significant interindividual variability.
Metabolic Conversion Process
The metabolic activation of clopidogrel follows a two-step process:
-
Initial conversion: Clopidogrel is first metabolized to an intermediate 2-oxo-clopidogrel, primarily through the action of cytochrome P450 enzymes .
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Secondary conversion: The 2-oxo-clopidogrel intermediate undergoes further metabolism to form the active thiol metabolite (Clopidogrel Metabolite II) .
This metabolic pathway is remarkably inefficient, with approximately 85% of absorbed clopidogrel being converted by carboxylesterase-1 (CES-1) to an inactive carboxylic acid derivative (CLPM) . Only the remaining 15% proceeds through the activation pathway to form the therapeutically active metabolite .
Enzymatic Contributions
The enzymatic contribution to clopidogrel's metabolic activation has been quantified in research studies:
| Metabolic Step | Primary Enzyme | Contribution | Secondary Enzyme | Contribution |
|---|---|---|---|---|
| First Step (to 2-oxo-clopidogrel) | CYP2C19 | 45% | Multiple CYPs | 55% |
| Second Step (to active metabolite) | CYP3A4 | 40% | CYP2C19 | 21% |
This enzymatic profile underscores the critical role of CYP2C19 in both metabolic steps, explaining why genetic variations in this enzyme significantly impact clinical outcomes .
Pharmacological Activity
Clopidogrel Metabolite II functions as the pharmacologically active entity responsible for the therapeutic effects of clopidogrel administration. Its mechanism and specificity are central to understanding the drug's clinical profile.
Mechanism of Action
The active metabolite (H4 isomer) exerts its antiplatelet effect by functioning as an irreversible antagonist of the platelet P2Y12 receptor . This antagonism selectively and permanently inhibits adenosine diphosphate (ADP)-induced platelet aggregation by directly blocking ADP binding to the P2Y12 receptor on the platelet surface . The irreversible nature of this binding distinguishes clopidogrel from other reversible P2Y12 inhibitors and contributes to its prolonged pharmacodynamic effect despite the metabolite's relatively short half-life.
Isomer-Specific Activity
Research has demonstrated that the active metabolite exists in different isomeric forms, with distinct pharmacological properties:
| Isomer | Biological Activity | Plasma Concentration (75mg dose) | AUC (75mg dose) |
|---|---|---|---|
| H3 (inactive) | Minimal | 5.29 ± 5.54 ng/mL | 7.37 ± 6.71 ng·h/mL |
| H4 (active) | Significant | 7.13 ± 6.32 ng/mL | 11.30 ± 9.58 ng·h/mL |
The H4 isomer demonstrates higher plasma concentrations and exposure (AUC) compared to the inactive H3 isomer, with this difference becoming more pronounced at higher dosages . This isomer-specific activity highlights the importance of stereochemistry in determining the efficacy of clopidogrel therapy.
Pharmacokinetic Profile
The pharmacokinetic characteristics of Clopidogrel Metabolite II significantly influence the drug's clinical efficacy and have been extensively studied in different populations and dosing regimens.
Absorption and Distribution
Clopidogrel is rapidly absorbed from the gastrointestinal tract, with the parent drug reaching maximum plasma concentrations within 1.2-1.4 hours after administration . Following metabolic conversion, the active metabolite demonstrates the following pharmacokinetic parameters:
| Parameter | Value (75mg dose) | Value (300mg dose) |
|---|---|---|
| Cmax (parent drug) | 2 ng/mL | 4.5 ng/mL |
| tmax (parent drug) | 1.4 h | 1.2 h |
| Cmax (H4 isomer) | 7.13 ± 6.32 ng/mL | Higher (dose-dependent) |
| AUC (H4 isomer) | 11.30 ± 9.58 ng·h/mL | Higher (dose-dependent) |
Elimination and Half-Life
The active metabolite isomers (H3 and H4) exhibit rapid elimination, with plasma concentrations typically falling below quantification limits within 6 hours after clopidogrel administration . This rapid elimination contrasts with the prolonged pharmacodynamic effect, which persists due to the irreversible binding to the platelet P2Y12 receptor. The inactive CLPM metabolite demonstrates slower elimination, with a half-life of approximately 7 hours .
Population Pharmacokinetics
Research has revealed significant pharmacokinetic differences between ethnic populations:
| Population | CYP2C19 Phenotype | Steady-State AUC0-τ of H4 Metabolite |
|---|---|---|
| European | Extensive Metabolizers | 24.8 [20.4–30.1] ng·h/ml |
| Japanese | Extensive Metabolizers | 7.69 [6.26–9.45] ng·h/ml |
These population differences appear to be primarily determined by varying CYP2C19 liver activity, with Japanese individuals showing significantly lower exposure to the active metabolite despite the same CYP2C19 phenotype classification . This finding has important implications for dosing strategies in different ethnic populations.
Genetic Polymorphisms and Clinical Implications
The formation of Clopidogrel Metabolite II is significantly influenced by genetic variations, particularly in the CYP2C19 enzyme, leading to important clinical considerations.
Impact of CYP2C19 Polymorphisms
CYP2C19 genetic polymorphisms substantially affect the metabolism of clopidogrel and the formation of its active metabolite. These genetic variations are classified into different metabolizer phenotypes:
| CYP2C19 Phenotype | Active Metabolite Formation | Clinical Response |
|---|---|---|
| Extensive Metabolizers (EM) | Normal | Expected therapeutic effect |
| Intermediate Metabolizers (IM) | Reduced | Diminished antiplatelet effect |
| Poor Metabolizers (PM) | Significantly reduced | Increased risk of therapeutic failure |
Patients with poor metabolizer status for CYP2C19 demonstrate significantly reduced formation of the active metabolite, resulting in an increased risk of ischemic events after percutaneous coronary intervention . This genetic association is clinically relevant enough that the U.S. FDA has imposed a boxed warning on clopidogrel highlighting the dependence of its effectiveness on conversion to an active metabolite by the CYP system, principally CYP2C19 .
Analytical Methods and Detection
The detection and quantification of Clopidogrel Metabolite II present unique analytical challenges due to its chemical instability and stereoisomeric complexity.
Chromatographic Techniques
Chiral supercritical fluid chromatography has proven effective for resolving the different stereoisomers of the active metabolite . This technique allows for the separation and analysis of the eight possible stereoisomers, facilitating the identification of the specific isomer responsible for biological activity.
Stabilization Strategies
Due to the highly reactive thiol function, direct analysis of the active metabolite is challenging. Researchers have overcome this limitation by using stabilization techniques:
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Derivatization: Converting the active metabolite to a more stable acrylonitrile derivative for structural analysis
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Deuteration: Utilizing deuterated analogs (Clopidogrel Metabolite II-d3) for analytical applications
These approaches have enabled more detailed structural and pharmacokinetic studies while preserving the critical stereochemical information that determines biological activity.
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